molecular formula C13H11N3O2S2 B2979633 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 863594-68-7

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2979633
CAS No.: 863594-68-7
M. Wt: 305.37
InChI Key: BQOIXNCLWRPSIM-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a chemical compound belonging to the class of thiazolo[5,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide typically involves the reaction of thiazolo[5,4-b]pyridine with appropriate reagents under controlled conditions. One common method involves the cyclization of 2-aminothiazole derivatives with phenylmethanesulfonamide in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, which could be useful in developing new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, particularly its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives

  • Thiazolo[5,4-b]pyridine derivatives

  • Methanesulfonamide derivatives

Uniqueness: N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide stands out due to its specific structural features and biological activities. While similar compounds may share some properties, the unique combination of the thiazolo[5,4-b]pyridine core and the methanesulfonamide group gives it distinct advantages in certain applications.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-20(17,18)16-10-6-4-9(5-7-10)12-15-11-3-2-8-14-13(11)19-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOIXNCLWRPSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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